N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide
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Description
N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide, also known as BBA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBA is a member of the azetidine family of compounds and has been shown to exhibit potent biological activity against a range of disease targets. In
Scientific Research Applications
Metabolism and Disposition Studies : Compounds structurally similar to N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide, such as SB-649868, have been extensively studied for their pharmacokinetics, metabolism, and disposition in humans. Research on SB-649868, an orexin 1 and 2 receptor antagonist, reveals how it undergoes extensive metabolism with principal elimination via feces, highlighting the importance of understanding the metabolic pathways and disposition of novel compounds for their development as therapeutic agents (Renzulli et al., 2011).
Toxicological Assessments : Studies on benzidine (Bz) and its derivatives, including those used in azo dye synthesis, provide critical insights into the toxicological profiles of chemical compounds. Investigations into the formation of hemoglobin adducts in workers exposed to Bz and azo dyes underscore the importance of assessing occupational exposure and potential health risks associated with chemical compounds (Beyerbach et al., 2005).
Environmental and Health Monitoring : The monitoring of benzene and acrylamide metabolites in populations, as conducted in the German Environmental Survey, exemplifies the role of scientific research in evaluating environmental exposure and its effects on public health. Such studies contribute to the development of strategies for exposure reduction and the establishment of reference values for environmental health assessments (Schwedler et al., 2020).
properties
IUPAC Name |
1-cyclopropylsulfonyl-N-[(4-phenylmethoxyphenyl)methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c24-21(18-13-23(14-18)28(25,26)20-10-11-20)22-12-16-6-8-19(9-7-16)27-15-17-4-2-1-3-5-17/h1-9,18,20H,10-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCYKJGUUKTQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide |
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